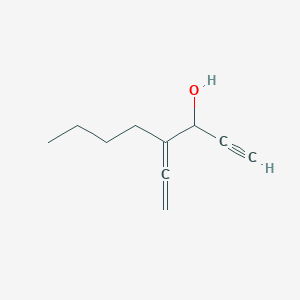
1-Octyn-3-ol, 4-ethenylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyn-3-ol, 4-ethenylidene- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a hydroxyl group attached to the third carbon of an octyne chain, which also features an ethenylidene group at the fourth position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-Octyn-3-ol, 4-ethenylidene- can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane. This method provides a mild and efficient route to obtain optically active 1-octyn-3-ol with high stereospecificity . The reaction typically requires a nitrogen atmosphere, tetrahydrofuran (THF) as the solvent, and a series of steps including reflux, vacuum distillation, and oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of 1-Octyn-3-ol, 4-ethenylidene- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 1-octyn-3-one or 1-octyn-3-al.
Reduction: Formation of 1-octen-3-ol or 1-octan-3-ol.
Substitution: Formation of 1-octyn-3-chloride or 1-octyn-3-bromide.
科学的研究の応用
1-Octyn-3-ol, 4-ethenylidene- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
類似化合物との比較
Similar Compounds
1-Octyn-3-ol: A closely related compound with similar reactivity but lacking the ethenylidene group.
3-Octyn-1-ol: Another isomer with the hydroxyl group at a different position.
1-Octyn-3-ol, 4-ethyl-: A variant with an ethyl group instead of an ethenylidene group.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene- is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with its analogs.
特性
CAS番号 |
651020-55-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3 |
InChIキー |
HOYPRLMOQAZNMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=C)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


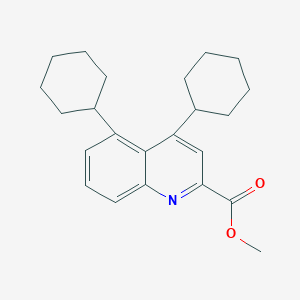
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
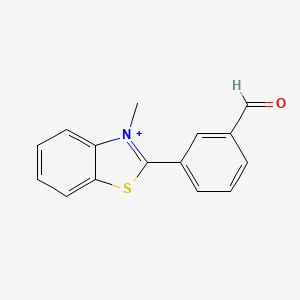

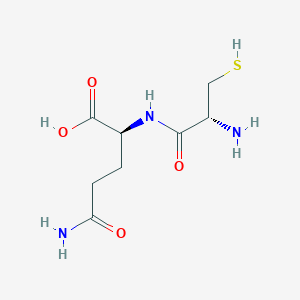
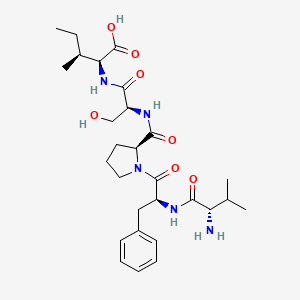
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
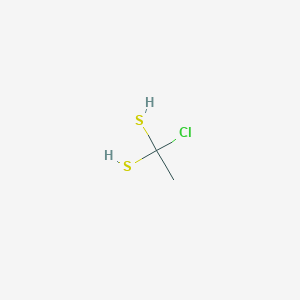
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
